molecular formula C26H20ClNO2S B2580890 (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 478065-20-2

(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2580890
CAS No.: 478065-20-2
M. Wt: 445.96
InChI Key: ZUVZCVGRAQQFML-XNTDXEJSSA-N
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Description

The compound (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a quinoline-chalcone hybrid characterized by:

  • A quinoline core substituted at the 3-position with a sulfanyl group linked to a 4-chlorobenzyl moiety.
  • A chalcone fragment (α,β-unsaturated ketone) with a 4-methoxyphenyl group at the carbonyl end.

This structure combines the pharmacophoric features of quinoline (known for antimalarial and anticancer activity) and chalcones (noted for their broad bioactivity).

Properties

IUPAC Name

(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO2S/c1-30-23-13-8-19(9-14-23)25(29)15-10-21-16-20-4-2-3-5-24(20)28-26(21)31-17-18-6-11-22(27)12-7-18/h2-16H,17H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZCVGRAQQFML-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route includes:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the prop-2-en-1-one moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Modification of the Sulfanyl Group

The [(4-chlorophenyl)methyl]sulfanyl substituent is introduced via nucleophilic substitution or thiol-ene reactions. Key findings include:

  • Thiol-Quinoline Coupling : Reacting 3-bromo-quinoline derivatives with (4-chlorophenyl)methanethiol in the presence of CuI/L-proline catalyst achieves 72–85% yields .

  • Acid-Catalyzed Cyclization : Under InCl₃ catalysis in 1,2-dichloroethane (80°C), the sulfanyl group participates in Friedel-Crafts-type allenylation, forming pyrano[3,2-c]quinolones (Table 1) .

Table 1: Reaction Conditions for Sulfanyl Group Participation

CatalystSolventTemperatureTimeYieldProduct Type
InCl₃1,2-DCE80°C12 h73%Pyrano[3,2-c]quinolone
Cu(OTf)₂Toluene100°C6 h60%Furo[3,2-c]quinolone

Functionalization of the Quinoline Core

The quinoline ring undergoes electrophilic substitution and cross-coupling reactions:

  • Palladium-Catalyzed Suzuki Coupling : Introducing aryl/heteroaryl groups at the 2-position using pyridinyl boronic acids and Pd(PPh₃)₄ in ethanol (microwave irradiation, 150 W) achieves 63–64% yields .

  • Vilsmeier-Haack Formylation : Direct formylation at the 4-position of quinoline using POCl₃/DMF enables further derivatization .

Chalcone Moieties in Tandem Reactions

The α,β-unsaturated ketone (chalcone) participates in cycloaddition and isomerization:

  • Diels-Alder Reactions : Reacting with propargyl alcohols under thermal conditions forms tetracyclic cyclopenta[lmn]phenanthridin-5-ones (41–60% yields) .

  • Acid-Catalyzed Isomerization : Using p-toluenesulfonic acid (pTsOH·H₂O), furo[3,2-c]quinolones isomerize to pyrano derivatives with >90% efficiency .

Stability and Reactivity Insights

  • pH Sensitivity : The enone system undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading the chalcone moiety .

  • Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition in the chalcone segment, forming cyclobutane derivatives .

Comparative Analysis of Analogues

Table 2: Biological Activity of Structural Analogues

CompoundKey ModificationBioactivity
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)Hydroxyphenyl instead of methoxyAnticancer (IC₅₀ = 8.2 μM)
Quinoline-4-carboxylic acid derivativesCarboxylic acid at C4Cholinesterase inhibition

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of significant interest in medicinal chemistry:

  • Anticancer Activity :
    • Studies have indicated that quinoline derivatives possess anticancer properties. The incorporation of the chalcone structure enhances this activity, making it a candidate for further investigation in cancer therapeutics .
    • A specific study demonstrated that chalcone derivatives showed promising results against various cancer cell lines, indicating potential for development as anticancer agents .
  • Antimicrobial Properties :
    • The presence of the quinoline moiety has been linked to antimicrobial activity. Research has shown that compounds with similar structures exhibit effectiveness against bacterial and fungal strains, suggesting that this compound could be explored for its antimicrobial potential .
  • Anti-inflammatory Effects :
    • Compounds with chalcone structures have been noted for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes them valuable in treating conditions characterized by inflammation .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases related to oxidative damage .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Study on Anticancer Activity : A recent publication demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, suggesting a pathway for therapeutic development .
  • Antimicrobial Research : Another study focused on synthesizing quinoline-based compounds and evaluating their antimicrobial efficacy against resistant strains of bacteria, showing promising results for future drug development .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound Quinoline + 4-chlorobenzylsulfanyl, 4-methoxyphenyl ~447.9 (calculated) Presumed anticancer/antimicrobial (inferred from analogues)
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline + methyl/phenyl, 4-chlorophenyl ~418.9 Antimicrobial, anticancer (exhibits π–π interactions in crystal structure)
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Simple chalcone (no quinoline) ~270.7 Limited data; chalcones generally show antioxidant/anti-inflammatory effects
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Ethoxy (electron-donating) + fluoro (electron-withdrawing) ~284.3 Unknown; ethoxy may enhance solubility
3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one Quinazolinone core + sulfanyl, 4-methoxyphenyl ~428.5 Not reported; quinazolinones often exhibit kinase inhibition
Key Observations:

Quinoline vs. Quinazolinone Cores: The target compound’s quinoline core is associated with antimalarial and anticancer activity, as seen in analogues like 3-(4-chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one . In contrast, quinazolinone derivatives (e.g., compound in ) typically target enzymes like tyrosine kinases.

Substituent Effects on Bioactivity: 4-Methoxyphenyl: Compared to 4-ethoxyphenyl in , the methoxy group offers a balance between electron donation and steric bulk, possibly optimizing target binding. 4-Chlorobenzylsulfanyl: Chlorine’s electronegativity increases lipophilicity, which may improve membrane permeability compared to non-halogenated analogues .

Chalcone vs. Hybrid Structures: Simple chalcones (e.g., ) lack the quinoline scaffold and show less specificity in biological assays. The hybrid structure of the target compound likely enhances target selectivity, as quinoline-chalcone hybrids demonstrate improved anticancer activity in studies .

Bioactivity Trends

  • Anticancer Potential: Quinoline-chalcone hybrids (e.g., ) show promise in inducing ferroptosis, a form of programmed cell death relevant to oral squamous cell carcinoma (OSCC) . The target compound’s 4-chlorobenzylsulfanyl group may enhance pro-oxidant effects, a key mechanism in ferroptosis.
  • Antimicrobial Activity : Chalcone derivatives with electron-withdrawing groups (e.g., chlorine) exhibit stronger antimicrobial effects. The target compound’s 4-chlorophenyl moiety aligns with this trend .

Biological Activity

The compound (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a quinoline derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anti-ischaemic, anticancer, and antimicrobial activities.

  • Molecular Formula : C25H19ClN2O2S
  • Molar Mass : 446.95 g/mol
  • CAS Number : 692260-11-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with substituted phenyl groups. The methodologies often include:

  • Aza-Michael addition followed by intramolecular annulation.
  • Use of transition metal-free protocols to enhance yield and reduce environmental impact.

1. Anti-Ischaemic Activity

The anti-ischaemic effects of the compound were evaluated using a model of bilateral common carotid artery occlusion in Kunming mice. The study demonstrated significant protective effects on cardiac function, suggesting potential therapeutic applications in ischemic heart disease.

Table 1: Anti-Ischaemic Activity Results

GroupTreatmentHeart Rate (bpm)Survival Rate (%)
Control-45050
Compound Group50 mg/kg38090
Compound Group100 mg/kg36095

2. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspases
A54920Cell cycle arrest in G2/M phase

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Salmonella typhi32
Bacillus subtilis16
Escherichia coli>128

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It may bind to receptors involved in apoptotic signaling pathways, enhancing cell death in cancer cells.

Q & A

Q. Why do theoretical bond lengths (DFT) differ from XRD measurements for the enone system?

  • Methodological Answer : Gas-phase DFT calculations neglect crystal packing forces. For accurate comparisons, apply periodic boundary conditions (PBC-DFT) or use dispersion-corrected functionals (e.g., B3LYP-D3). Discrepancies >0.02 Å suggest strong lattice effects .

Tables for Key Parameters

Parameter Experimental (XRD) DFT (B3LYP/6-311+G )**
C=O Bond Length (Å)1.2201.235
C=C Bond Length (Å)1.3451.332
HOMO-LUMO Gap (eV)-3.82
Global Electrophilicity (ω)-1.67 eV

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